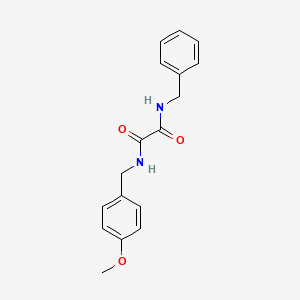![molecular formula C15H23N3O4 B5146538 N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5146538.png)
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as "DEET," is a widely used insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and biting flies.
Mecanismo De Acción
The exact mechanism of action of DEET is not fully understood. However, it is believed that DEET works by interfering with the insect's ability to detect and locate its target. DEET is thought to mask the scent of the host, making it difficult for the insect to locate and bite its target.
Biochemical and Physiological Effects:
DEET has been shown to have minimal toxicity to humans and other mammals. However, it can cause irritation and allergic reactions in some individuals. DEET can also cause skin and eye irritation if it comes into contact with these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is widely used in laboratory experiments due to its effectiveness in repelling insects. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There is ongoing research into the development of more effective and environmentally friendly insect repellents. Some researchers are exploring the use of natural compounds, such as essential oils, as insect repellents. Others are investigating the use of genetically modified mosquitoes that are unable to transmit diseases. Additionally, there is ongoing research into the development of insect repellent clothing and bed nets that are more effective and longer lasting than current products.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its insect-repelling properties. While its mechanism of action is not fully understood, it is believed to interfere with the insect's ability to detect and locate its target. DEET has minimal toxicity to humans and other mammals but can cause irritation and allergic reactions in some individuals. Its use in laboratory experiments is limited by its potential toxicity and the need for careful handling and disposal. Ongoing research is focused on the development of more effective and environmentally friendly insect repellents, as well as insect repellent clothing and bed nets.
Métodos De Síntesis
DEET is synthesized through a reaction between piperidine and nitrofuran. The reaction is carried out in the presence of diethylamine and acetic anhydride. The resulting product is then purified through a series of distillation and recrystallization steps.
Aplicaciones Científicas De Investigación
DEET has been extensively studied for its insect-repelling properties. It is commonly used in the development of insecticides and insect repellents. DEET has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria and dengue fever. DEET is also used in the development of insect repellent clothing and bed nets.
Propiedades
IUPAC Name |
N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-3-17(4-2)15(19)12-6-5-9-16(10-12)11-13-7-8-14(22-13)18(20)21/h7-8,12H,3-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAKXKXELRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

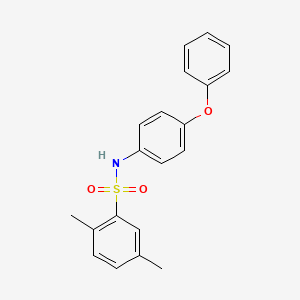
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
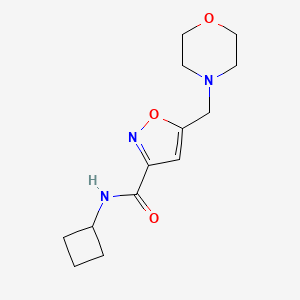
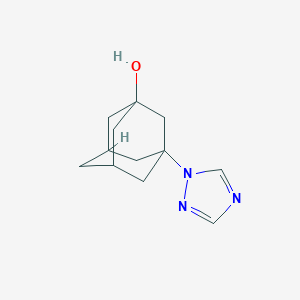
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
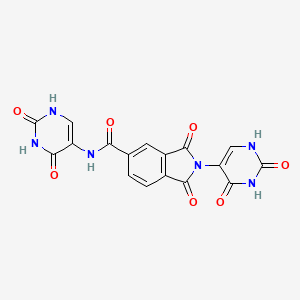
![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)
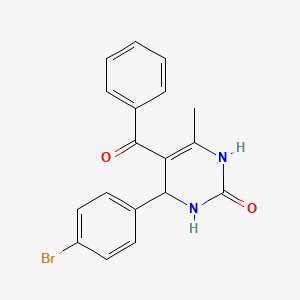
![N-(2,4-dichlorophenyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B5146499.png)
![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)
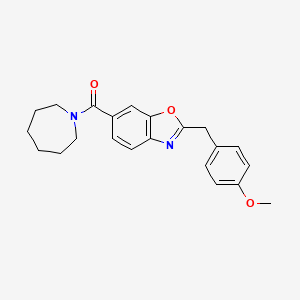
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146525.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)
